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dichloropyrimidine

Cat. No.: B1199672 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(1-
Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly functionalized heterocyclic compound

that serves as a versatile intermediate in organic synthesis. Its pyrimidine core, substituted with

three distinct chlorine atoms, offers multiple sites for chemical modification, making it a

valuable building block for the synthesis of complex molecules, particularly in the field of

medicinal chemistry. The pyrimidine nucleus is a core component of numerous biologically

active compounds, including drugs like Gleevec and Crestor.[1] This guide provides a

comprehensive overview of the chemical properties and reactivity of 5-(1-Chlorovinyl)-2,4-
dichloropyrimidine, with a focus on its utility in synthetic applications. Detailed experimental

methodologies and visual diagrams of key reaction pathways are presented to aid researchers

in its practical application.

Chemical Properties
The fundamental chemical and physical properties of 5-(1-Chlorovinyl)-2,4-
dichloropyrimidine are summarized in the table below. These properties are crucial for its

handling, storage, and application in chemical reactions.
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Property Value Reference

CAS Number 61751-45-9 [2]

Molecular Formula C₆H₃Cl₃N₂ [2]

Molecular Weight 209.46 g/mol [2]

Boiling Point 317 °C at 760 mmHg [2]

Density 1.491 g/cm³ [2]

Flash Point 174.9 °C [2]

Vapor Pressure 0.000734 mmHg at 25°C [2]

LogP 2.99290 [2]

Canonical SMILES C=C(C1=CN=C(N=C1Cl)Cl)Cl [2]

Synonyms 5-CVDP [2]

Reactivity and Synthetic Applications
The reactivity of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine is dominated by the three chlorine

substituents, each exhibiting different susceptibility to nucleophilic substitution and metal-

catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and

the additional activation provided by the 1-chlorovinyl group at the C5 position significantly

influence its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards

nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive than the

C2 position.[3][4][5] This regioselectivity is attributed to the higher LUMO coefficient at C4

compared to C2.[5]

The presence of an electron-withdrawing group at the C5 position, such as the 1-chlorovinyl

group, further enhances the electrophilicity of the pyrimidine ring and typically directs

nucleophilic attack to the C4 position.[6][7] However, the regioselectivity can be influenced by

several factors:
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Nature of the Nucleophile: While most nucleophiles preferentially attack the C4 position,

tertiary amines have been shown to exhibit excellent selectivity for the C2 position.[6] Weakly

nucleophilic amines, in the presence of specific catalysts, can also achieve high

regioselectivity.[8]

Reaction Conditions: The choice of solvent and base can control the regioselectivity. For

instance, using n-butanol with DIPEA has been reported to yield a single product with

substitution at the C4 position.[4]

Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can

reverse the typical selectivity, favoring substitution at the C2 position.[9][10]

The general reactivity order for SNAr reactions on a related compound, 2,4,5-

trichloropyrimidine, is: 4-Cl > 2-Cl >> 5-Cl.[4] This suggests that the vinyl chloride of 5-(1-
Chlorovinyl)-2,4-dichloropyrimidine is the least reactive site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions
5-(1-Chlorovinyl)-2,4-dichloropyrimidine is an excellent substrate for various palladium-

catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-

heteroatom bonds.

Suzuki-Miyaura Coupling: This is a widely used method for the arylation or vinylation of the

pyrimidine core.[1][11] Consistent with SNAr reactivity, the initial coupling reaction

preferentially occurs at the C4 position.[1][4] An effective one-pot, regioselective double

Suzuki coupling of 2,4-dichloropyrimidine has been developed, which allows for the efficient

synthesis of diarylated pyrimidines.[1][11]

Stille and Sonogashira Couplings: These reactions are also effective for functionalizing the

dichloropyrimidine core. In the case of 2,4,5-trichloropyrimidine, the reactivity order for

Suzuki and Stille reactions is 4-Cl > 2-Cl >> 5-Cl.[4] Interestingly, in the Sonogashira

reaction, the reactivity of the chlorine atoms at C2 and C4 is similar, but still much higher

than that of the chlorine at C5.[4]

Reduction
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The chlorine atoms of dichloropyrimidines can be removed through reductive dehalogenation,

typically using catalytic hydrogenation (e.g., with a palladium catalyst).[12] This process can

sometimes be accompanied by the reduction of the pyrimidine ring itself.[12] Careful control of

reaction conditions, particularly the management of HCl generated during the reaction using a

base like magnesium oxide, is crucial to achieve the desired outcome.[12]

Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reactive

pathways of the 2,4-dichloropyrimidine core, which are directly applicable to 5-(1-
Chlorovinyl)-2,4-dichloropyrimidine.

General Reactivity of the 2,4-Dichloropyrimidine Core

Nucleophilic Aromatic Substitution (SNAr)

Palladium-Catalyzed Cross-Coupling

5-(1-Chlorovinyl)-2,4-dichloropyrimidine

C4-Substituted Product

Nu⁻ (e.g., R-NH₂, RO⁻)
C4 > C2 selectivity

C2-Substituted Product

Tertiary Amine Nu⁻
C2 selectivity

C4-Coupled Product

R-B(OH)₂
Pd Catalyst (e.g., Suzuki)

C4 > C2 selectivity

C2,C4-Disubstituted Product

Nu⁻

C2,C4-Dicoupled Product

R'-B(OH)₂
Pd Catalyst

Click to download full resolution via product page

Caption: Regioselective functionalization of the 2,4-dichloropyrimidine core.
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Synthetic Workflow: Sequential Functionalization

5-(1-Chlorovinyl)-2,4-dichloropyrimidine

Step 1: C4-Selective Reaction
(e.g., Suzuki Coupling)

Intermediate:
4-Aryl-5-(1-chlorovinyl)-2-chloropyrimidine

Step 2: C2-Selective Reaction
(e.g., SNAr with Amine)

Final Product:
2-Amino-4-aryl-5-(1-chlorovinyl)pyrimidine

Click to download full resolution via product page

Caption: A typical workflow for synthesizing disubstituted pyrimidines.

Experimental Protocols
While specific protocols for 5-(1-Chlorovinyl)-2,4-dichloropyrimidine are not readily available

in the provided search results, the following are general methodologies for reactions involving

dichloropyrimidines that can be adapted.

General Procedure for Regioselective Suzuki Coupling
at C4
This protocol is based on methodologies developed for 2,4-dichloropyrimidine.[1][11]

Reaction Setup: To a solution of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine (1.0 eq.) in a

suitable solvent mixture (e.g., an alcoholic solvent mixture) is added the aryl or vinyl boronic
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acid (1.1 eq.).

Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g.,

Na₂CO₃, 2.0 eq. as an aqueous solution) are added to the mixture.

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g.,

nitrogen or argon) at a temperature ranging from 60 °C to reflux until the starting material is

consumed (monitored by TLC or LC-MS).

Work-up and Purification: Upon completion, the reaction is cooled to room temperature,

diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is then purified by column

chromatography on silica gel.

General Procedure for SNAr with an Amine at C4
This protocol is adapted from general procedures for the amination of dichloropyrimidines.[3][4]

Reaction Setup: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine (1.0 eq.) is dissolved in a

suitable solvent such as THF or n-butanol.

Addition of Reagents: The amine (1.1 eq.) and a non-nucleophilic base such as triethylamine

(Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq.) are added to the solution.

Reaction Conditions: The mixture is stirred at room temperature or heated as necessary to

drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.

Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned

between water and an organic solvent. The organic layer is washed, dried, and

concentrated. The product is purified by crystallization or column chromatography.

Safety and Handling
While a specific safety data sheet for 5-(1-Chlorovinyl)-2,4-dichloropyrimidine was not

found, related dichloropyrimidine compounds are classified as hazardous.[13][14]
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Hazards: Dichloropyrimidines are typically harmful if swallowed, cause skin irritation, and can

cause serious eye damage or irritation.[14] They may also cause respiratory irritation.[14]

Thermal decomposition can release toxic and irritating gases such as carbon monoxide,

nitrogen oxides, and hydrogen chloride gas.[13]

Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear

appropriate personal protective equipment (PPE), including gloves, protective clothing, and

eye/face protection. Avoid breathing dust, fumes, or vapors.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

[13]

Conclusion
5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly valuable and reactive building block in

organic synthesis. The differential reactivity of its chlorine substituents allows for a high degree

of control in sequential functionalization through SNAr and palladium-catalyzed cross-coupling

reactions. This guide provides the foundational knowledge of its chemical properties and

reactivity, offering a framework for its application in the synthesis of novel compounds for drug

discovery and materials science. Researchers are encouraged to adapt the general protocols

provided to develop specific applications for this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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